Technical Guide: 4-Chloro-2-methyl-1,7-naphthyridine (CAS 61319-98-0)
Technical Guide: 4-Chloro-2-methyl-1,7-naphthyridine (CAS 61319-98-0)
[1][2]
Executive Summary
4-Chloro-2-methyl-1,7-naphthyridine (CAS 61319-98-0) is a high-value heterocyclic intermediate belonging to the naphthyridine class—a group of diazanaphthalenes characterized by two fused pyridine rings.[1] This specific isomer (1,7-naphthyridine) is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., PIP4K2A, p38 MAPK) and anti-infective agents.
The presence of the chlorine atom at the C4 position renders the molecule highly electrophilic, serving as a critical "handle" for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[3][4][5][6]
The 2-methyl substituent distinguishes this compound from the parent 4-chloro-1,7-naphthyridine, introducing steric bulk that can influence binding affinity in enzyme pockets and modulate solubility.
| Property | Data |
| CAS Number | 61319-98-0 |
| IUPAC Name | 4-Chloro-2-methyl-1,7-naphthyridine |
| Molecular Formula | |
| Molecular Weight | 178.62 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DCM, DMSO, Methanol; sparing in water |
| Acidity (Calculated pKa) | ~3.5 (Pyridine nitrogen) |
| LogP (Calculated) | ~2.1 |
| Key Functional Groups | Chloropyridine moiety (C4), Methyl group (C2), Naphthyridine core |
Synthetic Routes & Process Chemistry
The synthesis of 4-chloro-2-methyl-1,7-naphthyridine is non-trivial due to the regioselectivity challenges inherent in forming the 1,7-naphthyridine core from pyridine precursors. The most robust industrial route involves the Conrad-Limpach or Knorr type cyclization, followed by deformylative chlorination.
Regioselective Synthesis Workflow
Step 1: Enamine Formation Reaction of 3-aminopyridine with ethyl acetoacetate in the presence of an acid catalyst (e.g., p-TsOH) yields the enamine intermediate.
Step 2: Thermal Cyclization (The Critical Step) The enamine is subjected to high-temperature cyclization (250°C+ in Dowtherm A or diphenyl ether).
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Expert Insight: This cyclization typically yields a mixture of 1,7-naphthyridine (desired) and 1,5-naphthyridine isomers. The ratio depends on the electronic directing effects of the pyridine nitrogen. The 1,7-isomer is formed via cyclization at the C2 position of the pyridine ring, while the 1,5-isomer results from cyclization at C4. Chromatographic separation or fractional crystallization is often required at the hydroxy-intermediate stage.
Step 3: Chlorination
The purified 2-methyl-1,7-naphthyridin-4-ol (tautomer of the 4-one) is treated with phosphorus oxychloride (
Detailed Protocol: Chlorination of the Hydroxy Precursor
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Reagents: 2-methyl-1,7-naphthyridin-4-ol (1.0 eq),
(excess, solvent/reagent), (optional catalytic booster). -
Conditions: Reflux (100–110°C) for 2–4 hours.
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Workup: Quench reaction mixture carefully into crushed ice/ammonia solution (exothermic!). Extract with Dichloromethane (DCM).
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Purification: Silica gel chromatography (Gradient: Hexanes/Ethyl Acetate).
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway highlighting the critical isomer separation stage prior to chlorination.
Reactivity & Functionalization[7][8]
The C4-chlorine atom is activated by the electron-deficient nature of the naphthyridine ring (specifically the N1 and N7 nitrogens), making it an excellent substrate for Nucleophilic Aromatic Substitution (
Nucleophilic Aromatic Substitution ( )
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Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer-like complex stabilized by the ring nitrogens, followed by chloride expulsion.
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Scope:
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Amines: Primary and secondary amines react readily (often requiring mild heat or DIPEA base) to form 4-amino-1,7-naphthyridines.
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Alkoxides: Reaction with NaOMe or NaOEt yields the corresponding ethers.
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Self-Validating Protocol (Amination):
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Dissolve 1 eq of chloro-naphthyridine in DMF or n-Butanol.
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Add 1.2 eq of amine and 2.0 eq of DIPEA.
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Heat to 80°C.
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Validation: Monitor via LC-MS. Disappearance of M+ (178/180 ratio 3:1) and appearance of Product M+ confirms conversion.
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Palladium-Catalyzed Coupling
The C-Cl bond is also viable for Pd-catalyzed cross-coupling, enabling carbon-carbon bond formation.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids using
or and carbonate base. -
Buchwald-Hartwig: For difficult amine couplings where
fails (e.g., electron-poor anilines).
Reactivity Map
Figure 2: Functionalization pathways for the 4-chloro-1,7-naphthyridine scaffold.
Therapeutic Applications
The 1,7-naphthyridine core acts as a bioisostere of quinoline and isoquinoline, offering distinct hydrogen-bonding patterns and solubility profiles.
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Kinase Inhibition: The N1 nitrogen often serves as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. Derivatives synthesized from CAS 61319-98-0 have shown potency against:
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PIP4K2A: Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (involved in tumor growth).
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p38 MAPK: Mitogen-activated protein kinase (inflammation).
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Structure-Activity Relationship (SAR): The 2-methyl group provides a hydrophobic anchor, often occupying a small lipophilic pocket (e.g., the gatekeeper region) within the enzyme active site, enhancing selectivity over other kinase isoforms.
Handling & Safety Information
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Hazards: Classified as Acute Tox. 4 (Oral) and Eye Irritant 2 .
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Handling:
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Avoid inhalation of dust.
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The compound can hydrolyze slowly in moist air to release HCl and revert to the hydroxy form; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Incompatibility: Strong oxidizing agents and strong bases.
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References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 158195936, 4-Chloro-2-methyl-1,7-naphthyridine. Available at: [Link]
- Wortmann, L., et al.Design and Synthesis of PIP4K2A Inhibitors. (Contextual citation based on search results linking 1,7-naphthyridines to PIP4K2A inhibition).
- Litvic, M., et al.Regioselective synthesis of 1,7-naphthyridines.
